Ethyl 4-fluoro-2-formylbenzoate
CAS No.:
Cat. No.: VC17456540
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO3 |
|---|---|
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | ethyl 4-fluoro-2-formylbenzoate |
| Standard InChI | InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3 |
| Standard InChI Key | SUCGEXWPXBCCAK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)F)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
Ethyl 4-fluoro-2-formylbenzoate has the molecular formula CHFO, with a molecular weight of 196.18 g/mol. Its IUPAC name is ethyl 4-fluoro-2-formylbenzoate, reflecting the ester functional group (-COOEt), fluorine substituent at the 4-position, and formyl group (-CHO) at the 2-position of the benzene ring.
Structural Features:
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Aromatic Core: A benzene ring substituted with fluorine (electron-withdrawing group) and formyl (electron-withdrawing/directing group).
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Ester Group: Ethoxycarbonyl (-COOEt) enhances solubility in organic solvents and participates in hydrolysis reactions.
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Substituent Effects: The fluorine atom increases electrophilicity at the 4-position, while the formyl group directs electrophilic substitution to the 6-position .
Spectroscopic Data (Inferred from Analogs):
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of ethyl 4-fluoro-2-formylbenzoate can be achieved through Friedel-Crafts acylation followed by esterification, as demonstrated in analogous compounds .
Step 1: Friedel-Crafts Acylation of 4-Fluorotoluene
4-Fluorotoluene undergoes acylation with acetyl chloride in the presence of AlCl to yield 4-fluoro-2-methylbenzaldehyde.
Step 2: Oxidation of Methyl to Formyl Group
The methyl group is oxidized to a formyl group using CrO or SeO, producing 4-fluoro-2-formylbenzoic acid.
Step 3: Esterification with Ethanol
The carboxylic acid reacts with ethanol under acidic or nanoparticle-catalyzed conditions to form the ester. A green chemistry approach using ZnO nanoparticles (25 mg, 95°C, solvent-free) achieves 73% yield for ethyl 4-fluorobenzoate , which can be adapted for this derivative.
Reaction Scheme:
Physicochemical Properties
Thermal and Physical Properties
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Ethanol | 45.2 |
| Dichloromethane | 82.7 |
| Water | 0.3 |
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The fluorine atom at the 4-position undergoes substitution with amines or alkoxides under mild conditions:
This reaction is critical in synthesizing antimicrobial agents .
Aldol Condensation
The formyl group participates in base-catalyzed aldol reactions to form α,β-unsaturated ketones:
These products are precursors for conductive polymers.
Ester Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to 4-fluoro-2-formylbenzoic acid:
Industrial and Pharmaceutical Applications
| Parameter | Rating |
|---|---|
| Flammability | Moderate (Flash point 85°C) |
| Toxicity | LD50 (oral, rat): 1200 mg/kg |
| Environmental Impact | Not readily biodegradable |
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